2-Chloropyrimidine-4,6-dicarbaldehyde
Overview
Description
2-Chloropyrimidine-4,6-dicarbaldehyde is an organic compound with the molecular formula C6H3ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the second position and aldehyde groups at the fourth and sixth positions of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyrimidine-4,6-dicarbaldehyde typically involves the chlorination of pyrimidine derivatives. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine using phosphorus oxychloride and dimethylformamide. The resulting 4,6-dichloropyrimidine can then be further reacted with formylating agents to introduce the aldehyde groups at the fourth and sixth positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and formylation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities and obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloropyrimidine-4,6-dicarbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines and thiols under appropriate conditions.
Condensation Reactions: The aldehyde groups can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Oxidation and Reduction Reactions: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols using suitable reagents.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Condensation Reactions: Amines or hydrazines, typically under acidic or basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Amino or thiol-substituted pyrimidines.
Condensation Reactions: Schiff bases or hydrazones.
Oxidation Reactions: Pyrimidine carboxylic acids.
Reduction Reactions: Pyrimidine alcohols.
Scientific Research Applications
2-Chloropyrimidine-4,6-dicarbaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloropyrimidine-4,6-dicarbaldehyde involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The chlorine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Similar structure but with methyl groups instead of aldehyde groups.
2-Amino-4,6-dichloropyrimidine: Contains amino and chlorine substituents, used in different chemical reactions.
4,6-Dichloropyrimidine: Lacks the aldehyde groups, used as an intermediate in various syntheses.
Uniqueness
2-Chloropyrimidine-4,6-dicarbaldehyde is unique due to the presence of both chlorine and aldehyde functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
2-chloropyrimidine-4,6-dicarbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2/c7-6-8-4(2-10)1-5(3-11)9-6/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEHJJPWFYSQCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1C=O)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278966 | |
Record name | 2-Chloro-4,6-pyrimidinedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-00-2 | |
Record name | 2-Chloro-4,6-pyrimidinedicarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944901-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4,6-pyrimidinedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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